molecular formula C15H13ClN2O4 B2557313 N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide CAS No. 383147-44-2

N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide

Cat. No.: B2557313
CAS No.: 383147-44-2
M. Wt: 320.73
InChI Key: MFUQXDJANKIWOO-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide is a chemical compound with the molecular formula C15H13ClN2O4 It is characterized by the presence of a chlorophenoxy group, a nitrophenyl group, and an acetamide group

Scientific Research Applications

N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide typically involves the reaction of 3-chlorophenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, with the temperature maintained between 50-70°C. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Solvents such as toluene or acetonitrile are commonly used, and the reaction is catalyzed by sulfuric chloride .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include the modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-[4-(4’-chlorophenoxy)phenoxy]acetamide
  • N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets .

Properties

IUPAC Name

N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-9-6-14(18(20)21)13(17-10(2)19)8-15(9)22-12-5-3-4-11(16)7-12/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUQXDJANKIWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC2=CC(=CC=C2)Cl)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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